molecular formula C18H32O16 B1165347 GM1a Ganglioside sugar-β-Aminopropyl

GM1a Ganglioside sugar-β-Aminopropyl

Katalognummer: B1165347
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GM1a Ganglioside sugar-β-Aminopropyl, also known as this compound, is a useful research compound. Its molecular formula is C18H32O16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Mechanisms of Action:
GM1a ganglioside is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Studies indicate that GM1 enhances neuronal survival and function by modulating synaptic plasticity and promoting neurotrophic factor signaling. It can interact with nerve growth factor (NGF) receptors, leading to increased neuronal proliferation and survival .

Case Studies:

  • Alzheimer’s Disease: Research has shown that GM1 can influence amyloid precursor protein processing, potentially reducing amyloid-beta aggregation, a hallmark of Alzheimer’s disease. In clinical trials, patients receiving GM1 exhibited improved cognitive functions and reduced behavioral symptoms associated with the disease .
  • Parkinson’s Disease: In animal models, GM1 administration has been linked to reduced symptom progression in Parkinson's disease. Patients treated with GM1 demonstrated improvements in motor functions and overall quality of life .

Enhancing Synaptic Plasticity

Role in Cognitive Functions:
GM1a ganglioside is pivotal in enhancing synaptic plasticity, which is crucial for learning and memory. It promotes the release of neurotransmitters such as acetylcholine and dopamine, thereby facilitating better communication between neurons .

Experimental Evidence:
Studies have shown that dietary supplementation with GM1 can lead to significant improvements in cognitive functions in both animal models and human subjects. For instance, intraperitoneal injections of GM1 have been reported to enhance memory retention and learning capabilities in rats .

Applications in Regenerative Medicine

Peripheral Nerve Injury:
GM1 has been used therapeutically to enhance recovery following peripheral nerve injuries. Clinical trials have indicated that patients receiving GM1 treatment showed improved nerve regeneration and functional recovery compared to control groups .

Neurodevelopmental Disorders:
In premature infants, intravenous administration of GM1 has demonstrated a reduction in white matter damage associated with hypoxic-ischemic encephalopathy. Follow-up studies revealed improved developmental outcomes in treated infants compared to controls .

Therapeutic Formulations

Modified Gangliosides:
Research into modified forms of GM1, such as sugar-β-aminopropyl derivatives, indicates potential for enhanced therapeutic efficacy. These modifications may improve the bioavailability and targeting of GM1 to specific tissues or cellular compartments .

Clinical Applications:
The administration of GM1 and its derivatives has been explored in various clinical settings:

  • Chronic Pain Management: Some studies suggest that GM1 may play a role in modulating pain pathways, providing a potential avenue for chronic pain treatment.
  • Cognitive Impairments: Ongoing research is investigating the use of GM1 formulations for treating cognitive impairments associated with aging and neurodegeneration.

Summary Table of Applications

Application AreaMechanism/EffectEvidence/Case Studies
NeuroprotectionEnhances neuronal survival through NGF signalingImproved outcomes in Alzheimer's patients
Synaptic PlasticityPromotes neurotransmitter releaseEnhanced cognitive functions in animal models
Peripheral Nerve InjurySupports nerve regenerationPositive recovery outcomes in clinical trials
Neurodevelopmental DisordersReduces white matter damageImproved IQ and developmental outcomes in infants
Chronic Pain ManagementModulates pain pathwaysOngoing research into efficacy

Eigenschaften

Molekularformel

C18H32O16

Synonyme

Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.